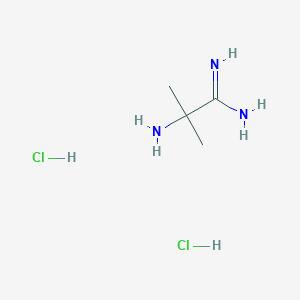

2-Amino-2-methylpropanimidamide dihydrochloride

Overview

Description

2-Amino-2-methylpropanimidamide dihydrochloride, also known as 2,2’-Azobis(2-amidinopropane) dihydrochloride (abbreviated AAPH or AIBN), is a chemical compound used to study the chemistry of the oxidation of drugs . It is a free radical-generating azo compound .

Molecular Structure Analysis

The molecular formula of this compound is C8H20Cl2N6 . Its molecular weight is 271.19 g/mol . The InChI key is LXEKPEMOWBOYRF-QDBORUFSSA-N .Chemical Reactions Analysis

2,2’-Azobis(2-amidinopropane) dihydrochloride is gaining prominence as a model oxidant in small molecule and protein therapeutics for its ability to initiate oxidation reactions via both nucleophilic and free radical mechanisms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.19 g/mol . It’s soluble in acetone, dioxane, methanol, ethanol, DMSO, and water . It’s sensitive to heat and light, and incompatible with strong oxidizing agents and strong acids .Scientific Research Applications

Application 1: Food Chemistry

- Scientific Field : Food Chemistry

- Summary of the Application : AAPH is used to study the effects of oxidation on the gel-forming capacity of duck myofibrillar proteins .

- Methods of Application : Duck myofibrillar proteins were extracted and treated with different concentrations of AAPH solutions (0, 1, 3, 5, 10 mmol/L). The proteins were then analyzed for carbonyl content, dynamic rheology, protein profiles, and gel-forming properties .

Application 2: Oxidation of Drugs

- Scientific Field : Pharmaceutical Research

- Summary of the Application : AAPH is used to study the chemistry of the oxidation of drugs .

- Methods of Application : AAPH is a free radical-generating azo compound. It is gaining prominence as a model oxidant in small molecule and protein therapeutics for its ability to initiate oxidation reactions via both nucleophilic and free radical mechanisms .

- Results or Outcomes : AAPH has been used in experiments on linoleic acid subjected to induced oxidation with different combinations of binary mixtures of natural phenolics. The experiments show that some binary mixtures can lead to a synergetic antioxidant effect while other mixtures lead to an antagonistic effect .

Application 3: Biochemical Properties of Duck Myofibrillar Proteins

- Scientific Field : Biochemistry

- Summary of the Application : AAPH is used to investigate the biochemical properties and gel-forming capacity of duck myofibrillar proteins under the effects of AAPH-mediated oxidation .

- Methods of Application : Duck myofibrillar proteins were extracted and treated with different concentrations of AAPH solutions (0, 1, 3, 5, 10 mmol/L) and then analyzed for carbonyl content, dynamic rheology, protein profiles and gel-forming properties (color, water holding capacity, gel strength and microstructure) .

Application 4: Antioxidant Activity of Phenolic Compounds

- Scientific Field : Biochemistry

- Summary of the Application : AAPH has been used in experiments on linoleic acid subjected to induced oxidation with different combinations of binary mixtures of natural phenolics .

- Methods of Application : The experiments involved subjecting linoleic acid to induced oxidation with different combinations of binary mixtures of natural phenolics .

- Results or Outcomes : The experiments showed that some binary mixtures can lead to a synergetic antioxidant effect while other mixtures lead to an antagonistic effect .

Safety And Hazards

properties

IUPAC Name |

2-amino-2-methylpropanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c1-4(2,7)3(5)6;;/h7H2,1-2H3,(H3,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVLRFWEUNZEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methylpropanimidamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)

![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)

![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)